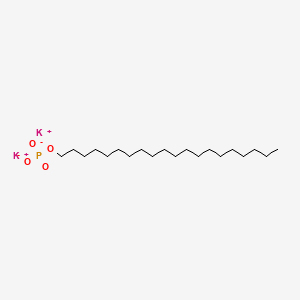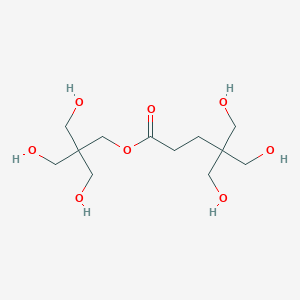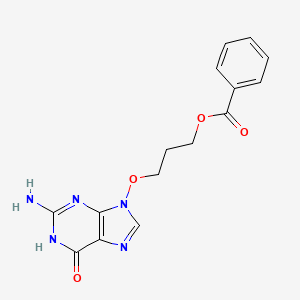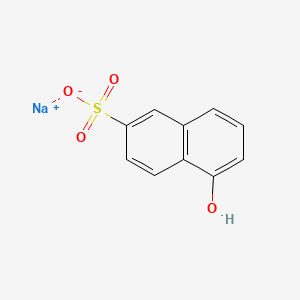
Sodium 5-hydroxynaphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-hydroxynaphthalene-2-sulphonate is an organic compound with the chemical formula C10H7NaO4S. It is a sodium salt of 5-hydroxynaphthalene-2-sulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-hydroxynaphthalene-2-sulphonate typically involves the sulfonation of 5-hydroxynaphthalene. One common method includes the reaction of 5-hydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production process involves feeding caustic soda liquid into a high-pressure kettle, followed by the addition of disodium 1.5-naphthalenedisulfonate. The mixture is heated to 227-230°C under a pressure of 1-2 MPa for about 20 hours. After cooling and crystallization, solid this compound with high purity is obtained .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl and sulfonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are commonly employed.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
Sodium 5-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is employed in biochemical assays and as a reagent in various biological experiments.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of sodium 5-hydroxynaphthalene-2-sulphonate involves its interaction with molecular targets through its hydroxyl and sulfonate groups. These functional groups allow it to participate in various chemical reactions, influencing cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- Sodium 5-hydroxynaphthalene-1-sulphonate
- Sodium 6-hydroxynaphthalene-2-sulphonate
- Sodium 7-hydroxynaphthalene-2-sulphonate
Comparison: Sodium 5-hydroxynaphthalene-2-sulphonate is unique due to its specific position of the hydroxyl and sulfonate groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and other similar compounds .
Eigenschaften
CAS-Nummer |
93804-67-2 |
|---|---|
Molekularformel |
C10H7NaO4S |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
sodium;5-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
AKGMSDDDIBIAJM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




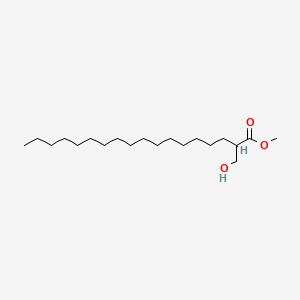
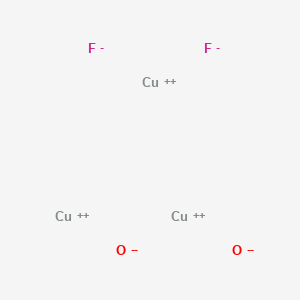
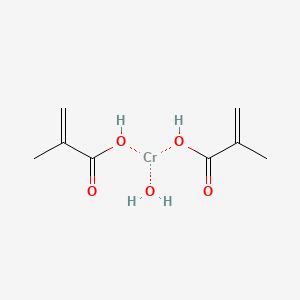
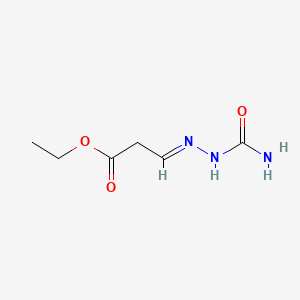
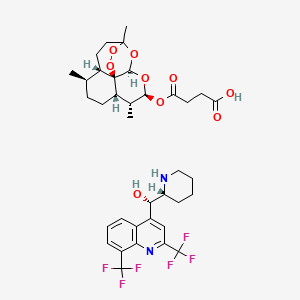
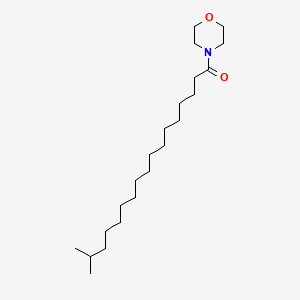
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
